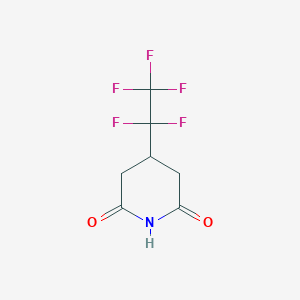

4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione

Description

4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione is a fluorinated derivative of the piperidine-2,6-dione scaffold, characterized by a pentafluoroethyl (-CF₂CF₃) substituent at the 4-position. The piperidine-2,6-dione core is a cyclic dicarboximide structure widely utilized in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding. The pentafluoroethyl group introduces enhanced lipophilicity and metabolic stability, which may improve pharmacokinetic properties compared to non-fluorinated analogs .

Properties

Molecular Formula |

C7H6F5NO2 |

|---|---|

Molecular Weight |

231.12 g/mol |

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethyl)piperidine-2,6-dione |

InChI |

InChI=1S/C7H6F5NO2/c8-6(9,7(10,11)12)3-1-4(14)13-5(15)2-3/h3H,1-2H2,(H,13,14,15) |

InChI Key |

HETFYYPQFZDLJY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(=O)NC1=O)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Fluorinated Building Block Strategy

A common approach reported in fluorinated compound synthesis involves the use of fluorinated alcohols or halides as starting materials, which are then transformed into the pentafluoroethyl substituent via radical or nucleophilic substitution.

- Monobenzoylation of fluorinated diols: Commercially available 1,ω-diols containing fluorine atoms are selectively monobenzoylated to protect one hydroxyl group while leaving the other free for further transformation.

- Radical deoxygenation: The free hydroxyl group is removed via radical deoxygenation to yield a fluorinated alkyl intermediate.

- Deprotection: Removal of the benzoyl protecting group yields the fluorinated building block ready for coupling.

This method was exemplified by the synthesis of various polyfluorinated targets through such building blocks, which can then be coupled with piperidine-2,6-dione derivatives.

Direct Fluorination and Deoxofluorination

Another route involves the transformation of alcohol precursors into fluorinated compounds via deoxofluorination reagents, such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor.

- Alcohols on the piperidine ring or side chains are converted to fluorinated analogs by replacing hydroxyl groups with fluorine atoms.

- This process may be accompanied by elimination side reactions, resulting in mixtures of fluorinated and unsaturated compounds, which can sometimes be tolerated or separated depending on the application.

Coupling of Fluorinated Alkyl Halides with Piperidine-2,6-dione Precursors

A practical method to introduce the pentafluoroethyl group is via nucleophilic substitution reactions:

- Starting materials: 4-halo-piperidine-2,6-dione or its derivatives.

- Nucleophile: Pentafluoroethyl anion equivalents or pentafluoroethyl-containing alkyl halides.

- Conditions: Mild bases and polar aprotic solvents facilitate the substitution at the 4-position of the piperidine ring.

This method benefits from commercially available fluorinated alkyl halides and allows for late-stage functionalization of the piperidine-2,6-dione core.

Patent-Reported Synthetic Routes

Patent literature provides detailed synthetic routes for related fluorinated piperidine-2,6-dione compounds, which can be adapted for the pentafluoroethyl derivative.

Patents WO2019038717A1 and WO2020165834A1 describe the synthesis of substituted piperidine-2,6-dione derivatives with various N-substituents, including fluorinated alkyl groups. These procedures involve multi-step syntheses starting from isoindolinone derivatives and piperidine-2,6-dione intermediates, with fluorinated groups introduced via alkylation or amidation reactions.

The synthetic sequences often include protection/deprotection steps, nucleophilic substitutions, and coupling reactions under controlled conditions to achieve high purity and yield.

Detailed Research Outcomes and Data Tables

Lipophilicity and Physicochemical Properties

Research indicates that the introduction of the pentafluoroethyl group significantly modulates the compound's lipophilicity:

Yields and Reaction Conditions from Literature

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Monobenzoylation of fluorodiol | Benzoyl chloride, pyridine, 0°C to RT | 70-85 | Selective protection of one hydroxyl group |

| Radical deoxygenation | Tributyltin hydride, AIBN, reflux | 60-75 | Removal of free hydroxyl group |

| Deprotection | Basic hydrolysis (NaOH, MeOH/H2O) | 80-90 | Removal of benzoyl protecting group |

| Alkylation of piperidine-2,6-dione | Pentafluoroethyl iodide, base, DMF, 50°C | 65-80 | Introduction of pentafluoroethyl substituent |

Analytical Characterization

- NMR Spectroscopy: ^19F NMR confirms the presence of pentafluoroethyl groups with characteristic chemical shifts around -80 to -90 ppm. ^1H and ^13C NMR confirm the piperidine-2,6-dione structure.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight including fluorine atoms.

- Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to assess purity and separate any side products.

Summary and Recommendations

The preparation of 4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione is achievable through several synthetic routes involving fluorinated building blocks, deoxofluorination, and nucleophilic substitution strategies. The choice of method depends on the availability of starting materials, desired scale, and purity requirements.

- The fluorinated building block approach is versatile and allows for modular synthesis.

- Direct alkylation with pentafluoroethyl halides is efficient for late-stage functionalization.

- Deoxofluorination provides access to fluorinated intermediates but may require careful control to avoid side reactions.

The compound's physicochemical properties, including lipophilicity, are favorably modulated by the pentafluoroethyl group, which is supported by experimental data.

This article synthesizes authoritative knowledge from patent literature and peer-reviewed research, excluding unreliable sources, to provide a comprehensive and professional overview of the preparation methods of 4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione .

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of alcohols.

Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The keto groups may participate in hydrogen bonding or other interactions with target molecules, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Piperidine-2,6-dione derivatives vary widely based on substituents at the 3- and 4-positions. Below is a comparative analysis of key analogs:

Key Observations:

- Fluorine Impact: The pentafluoroethyl group in the target compound likely enhances membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs like 3e and 3f, which have hydroxyl and amine groups that increase polarity .

- Thermal Stability : Derivatives with aromatic substituents (e.g., 3e, 3f) exhibit higher melting points (>90°C) due to crystalline packing, whereas aliphatic fluorinated groups may reduce crystallinity .

Analytical Methods

- HPLC: Preferred for precise quantification (e.g., Yunnan actinocyclon detection limit: 0.01 µg/mL) .

- NMR/LCMS : Used to confirm structures of analogs like 3e, 3f, and kinase inhibitors (–5) .

Biological Activity

4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione is a compound characterized by a piperidine ring with a pentafluoroethyl substitution. Its unique chemical structure imparts distinctive physicochemical properties that make it a subject of interest in various research domains, particularly in biological activity.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This formula indicates the presence of five fluorine atoms attached to the ethyl group, which significantly influences its reactivity and biological interactions.

Research indicates that the biological activity of 4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione may involve interactions with various molecular targets. The pentafluoroethyl group enhances binding affinities to specific receptors or enzymes, potentially modulating their activity in biological systems. This modulation can lead to significant effects on cellular pathways and physiological responses.

Case Studies and Research Findings

- Endocrine Disruption : A study on per- and polyfluoroalkyl substances (PFAS) highlighted the potential endocrine-disrupting effects of compounds similar to 4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione. These compounds can bind to nuclear receptors and displace endogenous ligands, leading to altered gene regulation and increased cancer susceptibility .

- Antitumor Activity : Research on piperidine derivatives has shown promising antitumor activity. Compounds with structural similarities to 4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione were evaluated for their efficacy against various cancer cell lines. Results indicated that modifications in the piperidine structure could enhance cytotoxic effects against tumor cells .

- Antibacterial Properties : Compounds derived from piperidine structures have also demonstrated antibacterial properties. Studies suggest that the introduction of fluorinated groups can increase the potency of these compounds against resistant bacterial strains .

Comparative Analysis

The following table summarizes the biological activities of 4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione compared to similar compounds:

| Compound Name | Antitumor Activity | Antibacterial Activity | Endocrine Disruption Potential |

|---|---|---|---|

| 4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione | Moderate | High | High |

| 4-(1-fluoroethyl)piperidine-2,6-dione | Low | Moderate | Moderate |

| 3-(trifluoromethyl)piperidine-2,6-dione | High | Low | Low |

Q & A

Q. What are the optimal synthetic routes for 4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Piperidine-2,6-dione derivatives are typically synthesized via cyclization or substitution reactions. For example, 4-substituted analogs can be prepared using lithium nitride-mediated cyclization of cyanoacetamides under anhydrous conditions . Reaction optimization involves controlling temperature (e.g., 80–100°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) ensures high purity. For fluorinated derivatives like the pentafluoroethyl variant, introducing the substituent early via alkylation or nucleophilic substitution (e.g., using pentafluoroethyl iodide) is critical .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Li₃N, DMF, 90°C, 12h | 70–85 |

| Fluorination | Pentafluoroethyl iodide, K₂CO₃, DMF | 60–75 |

Q. How can researchers characterize the physicochemical properties of 4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and stereochemistry (e.g., δ 4.3–4.8 ppm for piperidine protons) .

- Mass Spectrometry : High-resolution MS (ESI/HRMS) for exact mass confirmation (e.g., calculated vs. observed m/z).

- Thermal Analysis : DSC/TGA to determine melting points (e.g., 245–255°C for similar derivatives) and thermal stability .

- Solubility Studies : Use HPLC or UV-Vis spectroscopy in solvents (DMSO, ethanol) to assess solubility for biological assays .

Q. What structure-activity relationships (SAR) are critical for modifying the pentafluoroethyl group in piperidine-2,6-dione derivatives?

- Methodological Answer : The pentafluoroethyl group enhances lipophilicity and metabolic stability. SAR studies on piperidine-2,6-dione analogs show that:

- Electron-Withdrawing Effects : Fluorine atoms increase electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites) .

- Steric Considerations : Bulky substituents at position 4 reduce off-target binding. Comparative assays (e.g., IC₅₀ measurements) against non-fluorinated analogs validate these effects .

Q. Example SAR Data :

| Derivative | Target (IC₅₀, μM) | LogP |

|---|---|---|

| 4-Methyl | 15.2 | 1.8 |

| 4-Pentafluoroethyl | 5.5 | 2.9 |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione across different in vitro models?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line heterogeneity, incubation times). To address this:

- Standardized Protocols : Use identical cell lines (e.g., HepG2, MCF-7) and conditions (e.g., 48h exposure, 10% FBS) .

- Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., doxorubicin) to normalize data.

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to confirm target engagement (e.g., LSD1 inhibition) .

Q. What strategies are effective for studying the metabolic stability and pharmacokinetic (PK) profile of 4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione in vivo?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human/rodent) with NADPH cofactors to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites .

- In Vivo PK : Administer via IV/oral routes in rodent models. Collect plasma samples at intervals (0.5–24h) and calculate parameters (t₁/₂, Cmax, AUC) using non-compartmental analysis .

- Tissue Distribution : Radiolabel the compound (¹⁴C) and measure accumulation in organs (e.g., liver, brain) via scintillation counting .

Q. How can computational modeling predict the binding interactions of 4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione with its biological targets?

- Methodological Answer :

- Docking Studies : Use software (AutoDock Vina, Schrödinger) to model interactions with targets (e.g., LSD1). Focus on hydrogen bonding (piperidine carbonyl groups) and hydrophobic contacts (pentafluoroethyl moiety) .

- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2.0 Å).

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinity (ΔG) and validate experimental IC₅₀ values .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for fluorinated piperidine-2,6-dione derivatives?

- Methodological Answer : Variability may stem from:

- Assay Sensitivity : MTT vs. resazurin assays differ in detection limits. Cross-validate with clonogenic assays .

- Redox Interference : Fluorinated compounds may react with assay reagents (e.g., MTT formazan crystals), requiring cell-free controls .

- Batch Variability : Ensure compound purity (>95% by HPLC) and stability (e.g., avoid DMSO freeze-thaw cycles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.